molecular formula C20H19N5O B2805009 (4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 1351654-53-9

(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2805009
CAS No.: 1351654-53-9
M. Wt: 345.406
InChI Key: ZTCKXONXKUITTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a complex organic compound with the molecular formula C20H19N5O and a molecular weight of 345.406 g/mol

Preparation Methods

The synthesis of (4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. The preparation methods include:

    Synthetic Routes: The synthesis begins with the formation of the pyrimidine ring, followed by the introduction of the phenyl group. The piperazine ring is then attached to the pyrimidine ring, and finally, the pyridine ring is introduced to complete the structure.

    Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

    Industrial Production Methods: Industrial production may involve optimization of the synthetic route to scale up the process, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone can be compared with similar compounds such as:

    Imidazopyrazines: These compounds share a similar heterocyclic structure but differ in their specific ring systems and substituents.

    Pyrazolopyrimidines: These compounds also contain pyrimidine rings but have different functional groups and biological activities.

    Other Piperazine Derivatives: Compounds with piperazine rings but different attached groups can be compared to highlight the unique properties of this compound.

Properties

IUPAC Name

[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c26-20(17-8-4-5-9-21-17)25-12-10-24(11-13-25)19-14-18(22-15-23-19)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCKXONXKUITTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.